molecular formula C15H18N2O4 B4677015 methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate

methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate

Cat. No. B4677015
M. Wt: 290.31 g/mol
InChI Key: HCSRZPSKIHDLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic molecule that belongs to the class of benzamides and is widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In animal studies, methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate has been shown to reduce inflammation and pain, as well as fever. methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate in lab experiments is its potent anti-inflammatory and analgesic properties. methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate. One area of interest is the development of new drugs based on the structure of methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate that have improved efficacy and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate, which could lead to the development of new treatments for inflammatory diseases. Finally, the use of methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.

Scientific Research Applications

Methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate has been shown to have potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases.

properties

IUPAC Name

methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-15(20)11-7-3-4-8-12(11)16-13(18)14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSRZPSKIHDLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.